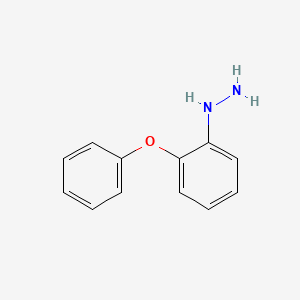

(2-Phenoxyphenyl)hydrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-phenoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGSEDQLNNAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of (2-Phenoxyphenyl)hydrazine: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the physicochemical profiling of molecular building blocks not merely as a data-gathering exercise, but as the foundation for rational synthetic design. (2-Phenoxyphenyl)hydrazine (CAS: 60283-38-7) and its hydrochloride salt (CAS: 109221-96-7) represent a highly versatile class of intermediates. Characterized by an electron-rich diphenyl ether core coupled with a highly nucleophilic hydrazine moiety, this compound is a critical precursor in the development of advanced therapeutics and organic materials.

This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to harness (2-Phenoxyphenyl)hydrazine effectively in the laboratory.

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of (2-Phenoxyphenyl)hydrazine is non-negotiable for predictable synthetic scaling. The ether linkage provides conformational flexibility while maintaining electronic communication between the two phenyl rings. Concurrently, the hydrazine group acts as the primary reactive center, highly susceptible to condensation with carbonyls.

Table 1: Quantitative Physicochemical Summary

| Property | Value | Causality / Impact in Synthesis & Design |

| Molecular Formula | C₁₂H₁₂N₂O | Defines the baseline molecular weight (200.24 g/mol ) and stoichiometric ratios 1[1]. |

| Monoisotopic Mass | 200.09496 Da | Critical for high-resolution mass spectrometry (HRMS) validation and isotopic tracking 2[2]. |

| XlogP (Predicted) | ~2.7 | Indicates moderate lipophilicity, which is highly favorable for membrane permeability in downstream drug design 2[2]. |

| H-Bond Donors | 2.0 | The terminal hydrazine (-NH-NH₂) acts as a strong nucleophile and hydrogen bond donor 3[3]. |

| H-Bond Acceptors | 2.0 | The ether oxygen and hydrazine nitrogen facilitate target binding and solvation [[3]](3]. |

| Molar Refractivity | 47.11 cm³/mol | Reflects the overall polarizability of the biphenyl-ether-like electronic cloud, influencing intermolecular interactions 3[3]. |

Mechanistic Insights: The Fischer Indole & Vilsmeier-Haack Cascade

In my experience optimizing heterocyclic pathways, (2-Phenoxyphenyl)hydrazine (and its halogenated derivatives, such as the 5-chloro variant) is an exceptional precursor for generating complex polycyclic scaffolds.

The mechanistic journey begins with a Fischer Indole Synthesis . When reacted with an aliphatic ketone (e.g., isopropyl methyl ketone), the hydrazine undergoes condensation to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement to yield a 3H-indole derivative [[4]](4].

This 3H-indole is a prime candidate for the Vilsmeier-Haack Formylation . The electrophilic chloroiminium ion attacks the activated core, resulting in an aminomethylene malonaldehyde 5[5]. These malonaldehydes act as versatile nodes, ready to be cyclized into pyrazoles, enamines, and cyanopyridones upon the introduction of various nucleophiles 6[6].

Fig 1. Synthetic cascade of (2-Phenoxyphenyl)hydrazine to complex heterocycles.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies detail not just the how, but the why behind each critical step.

Protocol 1: Synthesis of 3H-Indole via Fischer Indole Cyclization

-

Reagent Preparation: Combine equimolar amounts of (2-Phenoxyphenyl)hydrazine and isopropyl methyl ketone in a round-bottom flask.

-

Acidic Catalysis: Dissolve the mixture in glacial acetic acid.

-

Thermal Activation: Reflux the mixture at 90-100°C for 4-6 hours.

-

Causality: The thermal energy drives the N-N bond cleavage and subsequent rearomatization—both thermodynamically demanding steps.

-

-

Isolation & Validation: Neutralize the cooled mixture with aqueous NaOH and extract with ethyl acetate.

-

Self-Validation: Perform an in-process ¹H-NMR scan. The reaction is validated by the complete disappearance of the hydrazine N-H protons (typically broad singlets around 4.0-5.0 ppm) and the emergence of distinct indole aromatic signals.

-

Protocol 2: Vilsmeier-Haack Formylation to Aminomethylene Malonaldehyde

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to anhydrous DMF at 0°C under an argon atmosphere.

-

Substrate Addition: Slowly introduce the 3H-indole derivative dissolved in dry CH₂Cl₂.

-

Causality: Controlled addition ensures regioselective electrophilic aromatic substitution and prevents runaway polymerization.

-

-

Hydrolysis: Pour the reaction mixture over crushed ice and basify with NaOH.

-

Causality: Ice safely quenches unreacted POCl₃. The alkaline environment hydrolyzes the iminium intermediate to the final aminomethylene malonaldehyde, precipitating the product for easy filtration 5[5].

-

Self-Validation: IR spectroscopy should reveal a strong, sharp carbonyl stretch at ~1667 cm⁻¹, confirming the successful introduction of the aldehyde group.

-

Applications in Advanced Therapeutics and Materials

The true value of (2-Phenoxyphenyl)hydrazine lies in the functional diversity of its downstream products:

-

Drug Development: The pyrazole and cyanopyridone derivatives synthesized from this hydrazine core exhibit significant potential in pharmaceutical libraries. Their structural geometry makes them excellent candidates for kinase inhibitors and broad-spectrum antimicrobial agents.

-

Material Science: Advanced organic chemistry research utilizes similar hydrazine-derived indoles to synthesize metal-free organic dye-sensitizers for solar cells. The electron-donating nature of the phenoxy-indole core significantly enhances the dye-to-semiconductor charge-transfer mechanism 7[7].

References

-

Title: (2-phenoxyphenyl)hydrazine hydrochloride (C12H12N2O) - PubChemLite Source: uni.lu URL: 2

-

Title: CAS:60283-38-7, (2-Phenoxyphenyl)hydrazine Source: bidepharm.com URL: 1

-

Title: CAS:57396-67-5 Physicochemical Properties Source: bidepharm.com URL: 3

-

Title: Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review) Source: researchgate.net URL: 4

-

Title: Synthesis and Characterization of a Metal-Free Organic Dye-Sensitizer for Solar Cell Source: acs.org URL: 7

-

Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde Source: researchgate.net URL: 5

-

Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Source: researchgate.net URL: 6

Sources

- 1. CAS:60283-38-7, (2-Phenoxyphenyl)hydrazine-毕得医药 [bidepharm.com]

- 2. PubChemLite - (2-phenoxyphenyl)hydrazine hydrochloride (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. CAS:57396-67-5, (2-甲氧基苯基)肼x盐酸盐-毕得医药 [bidepharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Spectroscopic Profiling and Synthesis of (2-Phenoxyphenyl)hydrazine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(2-Phenoxyphenyl)hydrazine is a critical bifunctional building block utilized extensively in the synthesis of complex heterocycles, including biologically active indole derivatives and opioid receptor antagonists 1[1]. Featuring both a highly reactive terminal hydrazine moiety and a flexible diaryl ether linkage, its structural elucidation requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides a definitive guide to the synthesis, sample preparation, and spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of (2-Phenoxyphenyl)hydrazine. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide ensures high-fidelity analytical workflows for drug development professionals.

Chemical Identity

| Property | Value |

| IUPAC Name | (2-Phenoxyphenyl)hydrazine |

| CAS Registry Number | 60283-38-7 (Free Base) / 109221-96-7 (HCl Salt)[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol [3] |

| Structural Features | Ortho-substituted diaryl ether, terminal hydrazine |

Experimental Workflow: Synthesis and Sample Preparation

The synthesis of (2-Phenoxyphenyl)hydrazine is classically achieved via the diazotization of 2-phenoxyaniline followed by chemoselective reduction 4[4]. The protocol below is engineered to prevent the cleavage of the diaryl ether bond while avoiding over-reduction.

Step-by-Step Methodology

Step 1: Diazotization

-

Procedure: Suspend 2-phenoxyaniline in 6M HCl and cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise over 30 minutes 5[5].

-

Causality: NaNO₂ reacts with HCl to generate the highly electrophilic nitrosonium ion (NO⁺), which attacks the primary amine to form the diazonium salt. Strict temperature control (0–5 °C) is mandatory; exceeding this threshold provides enough thermal energy for the diazonium intermediate to expel N₂ gas, degrading the batch into a phenol byproduct.

-

Validation Checkpoint: The suspension should transition to a clear or slightly yellow solution. The absence of bubbling (N₂ evolution) confirms the stability of the diazonium salt.

Step 2: Chemoselective Reduction

-

Procedure: To the cold diazonium solution, add a chilled solution of stannous chloride dihydrate (SnCl₂·2H₂O) dissolved in concentrated HCl dropwise 4[4]. Stir for 2 hours at room temperature.

-

Causality: SnCl₂ is chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the diazonium nitrogen-nitrogen triple bond to a single bond without cleaving the sensitive C-O-C diaryl ether linkage.

-

Validation Checkpoint: A dense precipitate of the hydrazine hydrochloride salt (or a stannate complex) will form, indicating successful reduction.

Step 3: Neutralization and Extraction

-

Procedure: Basify the mixture to pH > 10 using 10M NaOH. Extract the free base with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The hydrazine is initially locked as an HCl salt, which is highly water-soluble. NaOH neutralizes the salt, rendering the free base lipophilic and allowing for organic extraction.

Reaction pathway for the synthesis of (2-Phenoxyphenyl)hydrazine via diazotization and reduction.

Spectroscopic Data Analysis

The structural elucidation of (2-Phenoxyphenyl)hydrazine relies on the orthogonal validation of its proton/carbon framework, functional group vibrations, and molecular mass.

Multi-modal spectroscopic workflow for the structural elucidation of (2-Phenoxyphenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's connectivity. The electron-donating nature of both the phenoxy (-OAr) and hydrazine (-NHNH₂) groups significantly shields the ortho and para protons on the aromatic rings.

Causality in NMR Shifts: The -NH and -NH₂ protons appear as broad singlets due to the quadrupolar relaxation of the ¹⁴N nucleus and dynamic intermolecular hydrogen bonding in solution. The C-O-C linkage deshields the ipso carbons (C1' and C2) pushing them downfield (>140 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 – 7.28 | Multiplet (m) | 2H | Phenoxy ring: H-meta |

| 7.15 | Doublet of doublets (dd) | 1H | Hydrazine ring: H6 (ortho to hydrazine) |

| 7.05 | Triplet (t) | 1H | Phenoxy ring: H-para |

| 6.95 – 6.88 | Multiplet (m) | 3H | Phenoxy ring: H-ortho (2H) + Hydrazine ring: H5 (1H) |

| 6.82 | Doublet of doublets (dd) | 1H | Hydrazine ring: H3 (ortho to phenoxy) |

| 6.70 | Triplet of doublets (td) | 1H | Hydrazine ring: H4 |

| 6.55 | Broad singlet (br s) | 1H | Secondary amine (-NH-) |

| 4.10 | Broad singlet (br s) | 2H | Primary amine (-NH₂) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 157.2 | Quaternary (Cq) | Phenoxy ring: C1' (ipso to oxygen) |

| 144.5 | Quaternary (Cq) | Hydrazine ring: C2 (ipso to oxygen) |

| 141.0 | Quaternary (Cq) | Hydrazine ring: C1 (ipso to hydrazine) |

| 129.8 | Methine (CH) | Phenoxy ring: C3', C5' (meta) |

| 124.5 | Methine (CH) | Hydrazine ring: C5 |

| 122.3 | Methine (CH) | Phenoxy ring: C4' (para) |

| 118.5 | Methine (CH) | Hydrazine ring: C4 |

| 117.2 | Methine (CH) | Phenoxy ring: C2', C6' (ortho) |

| 116.8 | Methine (CH) | Hydrazine ring: C3 |

| 111.4 | Methine (CH) | Hydrazine ring: C6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR mode) is utilized to confirm the presence of the hydrazine functional group and the diaryl ether bond.

Causality in Vibrational Modes: The terminal primary amine (-NH₂) possesses two degrees of stretching freedom, resulting in distinct asymmetric and symmetric bands above 3200 cm⁻¹. The asymmetric C-O-C stretch is a highly diagnostic, intense band near 1235 cm⁻¹, confirming the intact diaryl ether linkage.

Table 3: Key FT-IR Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3340 | Medium | N-H Asymmetric Stretch | Primary amine (-NH₂) |

| 3280 | Medium | N-H Symmetric Stretch | Primary amine (-NH₂) |

| 3210 | Weak-Medium | N-H Stretch | Secondary amine (-NH-) |

| 3060 | Weak | C-H Stretch | Aromatic rings |

| 1595, 1490 | Strong | C=C Stretch | Aromatic ring breathing |

| 1235 | Strong | C-O-C Asymmetric Stretch | Diaryl ether linkage |

| 1150 | Medium | C-N Stretch | Aryl-hydrazine bond |

| 750, 690 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted & mono-substituted benzene |

Mass Spectrometry (MS)

For (2-Phenoxyphenyl)hydrazine, Electrospray Ionization (ESI) in positive mode is preferred over Electron Impact (EI). Hydrazines are thermally labile; the harsh 70 eV ionization of EI often obliterates the molecular ion, whereas ESI provides a soft ionization environment yielding a robust [M+H]⁺ peak.

Causality in Fragmentation: The initial fragmentation typically involves the homolytic or heterolytic cleavage of the weak N-N bond, expelling the terminal amine (-NH₂) or the entire hydrazine group (-NHNH₂), leaving behind a highly stabilized phenoxyphenyl cation.

Table 4: ESI-MS Fragmentation Pattern

| m/z Value | Ion Type | Structural Assignment |

| 201.10 | [M+H]⁺ | Intact protonated molecular ion |

| 184.08 | [M - NH₂]⁺ | Loss of terminal amine radical |

| 169.06 | [M - NHNH₂]⁺ | Phenoxyphenyl cation (Loss of entire hydrazine group) |

| 107.05 | [C₆H₄OH]⁺ | Cleavage of ether bond yielding a phenol-like fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Conclusion

The characterization of (2-Phenoxyphenyl)hydrazine requires a holistic interpretation of orthogonal analytical data. The successful synthesis is validated by the distinct N-H stretches in the IR spectrum (3340, 3280 cm⁻¹), the diagnostic upfield shifts of the hydrazine protons in ¹H NMR (δ 6.55, 4.10), and the definitive [M+H]⁺ molecular ion at m/z 201.10 in ESI-MS. By adhering to the chemoselective reduction protocols and utilizing soft-ionization mass spectrometry, researchers can ensure the structural integrity and high-purity validation of this crucial chemical building block.

References

- Synthesis, Opioid Receptor Binding, and Bioassay of Naltrindole Analogues Substituted in the Indolic Benzene Moiety Journal of Medicinal Chemistry - ACS Publications URL

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)...

- Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

The Strategic Role of (2-Phenoxyphenyl)hydrazine in Advanced Medicinal Chemistry

Introduction: A Foundational Scaffold

In the landscape of modern drug discovery, certain chemical intermediates act as critical keystones for unlocking novel therapeutic spaces. (2-Phenoxyphenyl)hydrazine (often utilized as its hydrochloride salt, CAS:1[1]) is a specialized biarenyl hydrazine derivative. While not a standalone therapeutic agent, it is a highly valued electrophilic building block. Its historical and scientific significance is most profoundly anchored in the synthesis of complex heterocyclic scaffolds, particularly in the development of highly selective δ-opioid receptor antagonists and advanced pyrazole derivatives.

Chemical Synthesis & Self-Validating Protocol

The synthesis of (2-Phenoxyphenyl)hydrazine requires precise control over reaction kinetics. The workflow relies on the diazotization of 2-phenoxyaniline followed by a controlled reduction. As an Application Scientist, I emphasize that the success of this workflow hinges entirely on strict thermal regulation and the deliberate choice of the reducing agent.

Step-by-Step Methodology

-

Amine Solubilization: Suspend 2-phenoxyaniline in an aqueous solution of 6M Hydrochloric Acid (HCl) under continuous stirring.

-

Causality: Strong acidic conditions are required to fully protonate the amine, rendering it soluble and preventing premature azo-coupling side reactions between unreacted amine and the forming diazonium salt.

-

-

Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Add a pre-cooled aqueous solution of Sodium Nitrite (NaNO 2 ) dropwise over 30 minutes.

-

Causality: The low temperature is non-negotiable. Diazonium salts are highly unstable; exceeding 5 °C leads to rapid nitrogen gas evolution and the formation of 2-phenoxyphenol, which irreversibly poisons the yield.

-

Self-Validation Checkpoint 1: Perform a spot test of the reaction mixture with an alkaline solution of β-naphthol. An immediate, intense red/orange azo dye formation confirms the presence of the active diazonium species. If no color change occurs, the diazotization has failed (likely due to thermal decomposition), and the batch must be discarded.

-

-

Reduction: While strictly maintaining the temperature below 5 °C, slowly add a solution of Stannous Chloride dihydrate (SnCl 2 ·2H 2 O) dissolved in concentrated HCl.

-

Causality: SnCl 2 is the optimal reductant for this specific substrate. Stronger reducing agents (such as Zinc/HCl) risk over-reducing the diazonium salt back to the starting aniline or cleaving the diphenyl ether bond. SnCl 2 selectively halts reduction at the hydrazine stage, forming a bis-hydrazinium hexachlorostannate intermediate[2][3].

-

-

Isolation & Purification: Neutralize the intermediate with aqueous NaOH to liberate the free hydrazine base, extract with diethyl ether, and subsequently treat the dried organic layer with anhydrous HCl gas. This precipitates (2-Phenoxyphenyl)hydrazine hydrochloride as a stable solid.

-

Self-Validation Checkpoint 2: The final product must present as a crystalline solid. Verify purity via TLC (using a CHCl 3 -MeOH 9.5:0.5 system) and confirm the melting point (>240 °C with decomposition) to ensure the complete absence of unreacted aniline[4].

-

Workflow for the synthesis of (2-Phenoxyphenyl)hydrazine.

Historical Context: Pioneering Opioid Receptor Antagonists

The most prominent historical application of (2-Phenoxyphenyl)hydrazine lies in the 4[4]. The δ-opioid receptor is a prime target for developing novel analgesics that are devoid of the severe respiratory depression and physical dependence liabilities associated with traditional μ-opioid receptor agonists like morphine.

Researchers utilized (2-Phenoxyphenyl)hydrazine in a Fischer indolization reaction with naltrexone hydrochloride to synthesize 7'-phenoxy-naltrindole . The condensation utilizes methanolic hydrogen chloride or glacial acetic acid as the acid catalyst. The bulky phenoxy group at the 7'-position of the indolic benzene moiety forces a specific conformational alignment within the δ-receptor's binding pocket. This steric bulk prevents activation of the receptor while maintaining high-affinity binding, resulting in a competitive antagonist that is significantly more potent than the parent naltrindole compound[5].

Fischer indolization yielding 7'-phenoxy-naltrindole for opioid receptor targeting.

Expanding Chemical Space: Vilsmeier-Haack Formylations

Beyond opioid research, derivatives of this hydrazine have been pivotal in expanding the chemical space of 3H-indoles. For instance,2[2] is converted to its corresponding 3H-indole via the Fischer method utilizing isopropyl methyl ketone.

Once the 3H-indole scaffold is established, it is subjected to a Vilsmeier-Haack formylation (using POCl 3 and DMF) to furnish aminomethylene malonaldehydes in excellent yields. These resulting 1,3-dialdehyde compounds act as highly versatile electrophiles, reacting with various nucleophiles (like cyanoacetamide or hydroxylamine) to yield highly functionalized pyrazoles, enamines, and cyanopyridones[2][3]. This demonstrates the hydrazine's utility as a "gateway" molecule to vast libraries of biologically active heterocycles.

Quantitative Data: Structure-Activity Relationship (SAR)

The strategic placement of the phenoxy group on the hydrazine precursor directly dictates the receptor affinity of the final synthesized drug. The table below summarizes the structure-activity relationship (SAR) data for phenoxy-substituted naltrindole analogues, highlighting the superiority of the 7'-substitution derived from (2-Phenoxyphenyl)hydrazine[5].

| Compound | δ-Receptor Antagonist Potency ( Ke , nM) | Relative Potency vs. Parent NTI |

| Naltrindole (NTI) (Parent) | ~0.50 | 1.0x |

| 7'-Phenoxy-naltrindole | 0.25 | 2.0x |

| 5'-Phenoxy-naltrindole | 4.0 - 20.0 | <0.1x |

| 6'-Phenoxy-naltrindole | 4.0 - 20.0 | <0.1x |

Data Interpretation: The 7'-phenoxy substitution (derived specifically from ortho-substituted 2-phenoxyphenylhydrazine) enhances δ-receptor affinity twofold compared to the parent NTI compound, whereas meta- or para- substitutions severely diminish binding capacity[5].

References

-

Sigma-Aldrich. (2-Phenoxy-phenyl)-hydrazine hydrochloride.6

-

PubChemLite. (2-phenoxyphenyl)hydrazine hydrochloride (C12H12N2O).1

-

Journal of Medicinal Chemistry (ACS Publications). Synthesis, Opioid Receptor Binding, and Bioassay of Naltrindole Analogues Substituted in the Indolic Benzene Moiety.4

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.2

Sources

- 1. PubChemLite - (2-phenoxyphenyl)hydrazine hydrochloride (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. growingscience.com [growingscience.com]

- 3. One moment, please... [growingscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2-phenoxy ethyl) hydrazine carboxamide | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of (2-Phenoxyphenyl)hydrazine

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of modern drug discovery. This guide delves into the significant, yet underexplored, potential of one such scaffold: (2-Phenoxyphenyl)hydrazine . This molecule uniquely marries two critical pharmacophoric elements: the phenoxy group, known for its ability to engage in crucial hydrophobic and hydrogen-bonding interactions with biological targets[1], and the reactive hydrazine moiety, a versatile building block for a plethora of bioactive molecules, including numerous approved drugs.[2]

The phenoxy group is a well-established feature in a wide array of therapeutic agents, contributing to their efficacy in treating neurological disorders, cancer, and inflammatory conditions.[1] Similarly, the hydrazine and its derivatives, hydrazides and hydrazones, are present in a multitude of pharmaceuticals, exhibiting a broad spectrum of activities including antimicrobial, anticonvulsant, and anticancer effects.[2] The strategic combination of these two pharmacophores in (2-Phenoxyphenyl)hydrazine presents a compelling starting point for the development of novel therapeutics across multiple disease areas.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis of (2-Phenoxyphenyl)hydrazine, its derivatization into various bioactive compounds, and detailed protocols for evaluating their potential as anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents. Furthermore, this guide will explore the synthetic utility of (2-Phenoxyphenyl)hydrazine in constructing more complex heterocyclic systems, such as indoles, via the Fischer indole synthesis.

I. Synthesis of the Core Scaffold: (2-Phenoxyphenyl)hydrazine

The synthesis of (2-Phenoxyphenyl)hydrazine is a critical first step for any drug discovery program centered around this scaffold. A reliable and scalable synthesis is paramount. The most direct and established route proceeds from the commercially available 2-phenoxyaniline via a two-step sequence: diazotization followed by reduction.

A. The Chemistry of Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of (2-Phenoxyphenyl)hydrazine hydrochloride, a stable salt form that is convenient for storage and handling.

Step 1: Diazotization of 2-Phenoxyaniline

The initial step involves the conversion of the primary aromatic amine, 2-phenoxyaniline, into a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

-

Materials:

-

2-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

-

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-phenoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the 2-phenoxyaniline solution, ensuring the temperature remains below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 2-phenoxyphenyldiazonium chloride is used directly in the next step without isolation.

-

Step 2: Reduction of the Diazonium Salt to (2-Phenoxyphenyl)hydrazine

The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a common and effective reducing agent for this transformation.[3][4]

-

Materials:

-

2-Phenoxyphenyldiazonium chloride solution (from Step 1)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl Ether or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Protocol:

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt may form.

-

To isolate the free base, carefully basify the reaction mixture with a cold concentrated sodium hydroxide solution until the pH is strongly alkaline. This should be done in an ice bath as the neutralization is highly exothermic.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude (2-Phenoxyphenyl)hydrazine as an oil or low-melting solid. For long-term storage, it is advisable to convert the free base back to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent.

-

Diagram: Synthesis of (2-Phenoxyphenyl)hydrazine

Synthesis of the core scaffold.

II. Derivatization and Therapeutic Applications

The true potential of (2-Phenoxyphenyl)hydrazine lies in its facile derivatization to generate libraries of compounds for biological screening. The hydrazine moiety can be readily converted into hydrazones, hydrazides, and other heterocyclic systems.

A. Anti-inflammatory and Analgesic Agents

The phenoxyphenyl scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[5] Derivatives of (2-Phenoxyphenyl)hydrazine, particularly N-acylhydrazones, have shown promise as anti-inflammatory and analgesic agents. The general synthetic approach involves the acylation of the hydrazine followed by condensation with an aldehyde.

1. Synthesis of N-Acylhydrazones:

-

Protocol:

-

React (2-Phenoxyphenyl)hydrazine with an appropriate acid chloride or anhydride in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding hydrazide.

-

Condense the resulting hydrazide with a variety of substituted aromatic or heteroaromatic aldehydes in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).

-

The resulting N-acylhydrazone typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

-

2. Biological Evaluation: Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

-

Protocol:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the synthesized compounds.

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

Table 1: Representative Data from Carrageenan-Induced Paw Edema Assay

| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |

| Compound X | 20 | 0.65 ± 0.04 | 23.5 |

| Compound X | 40 | 0.51 ± 0.03 | 40.0 |

3. Mechanism of Action: COX-1/COX-2 Inhibition Assay

Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes. An in vitro assay can determine if the synthesized compounds act via this mechanism.

-

Protocol (Colorimetric):

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

-

Add the test compound at various concentrations. Include wells for 100% enzyme activity (vehicle control) and background.

-

Incubate the plate at 25°C for 5 minutes.

-

Add a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

After a further incubation, read the absorbance at a specific wavelength (e.g., 590 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

-

B. Anticonvulsant Agents

Hydrazone derivatives are a well-established class of anticonvulsant agents.[6][7] The (2-Phenoxyphenyl)hydrazine scaffold can be utilized to generate novel hydrazones for evaluation in seizure models.

1. Synthesis of (2-Phenoxyphenyl)hydrazones:

-

Protocol:

-

Directly condense (2-Phenoxyphenyl)hydrazine with a variety of aldehydes or ketones in a solvent like ethanol, often with a catalytic amount of acetic acid.

-

The resulting hydrazone usually precipitates and can be purified by recrystallization.

-

2. Biological Evaluation: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Protocol:

-

Use male Wistar rats or Swiss albino mice.

-

Administer the test compounds orally or intraperitoneally. A standard anticonvulsant drug like phenytoin is used as a positive control.

-

At the time of peak effect of the drug, subject each animal to a short electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds for rats) via corneal or ear electrodes.

-

Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hind limb extension.

-

C. Anticancer Agents

The phenoxy group is a privileged scaffold in the design of various anticancer agents.[1] Hydrazone derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10]

1. Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized (2-phenoxyphenyl)hydrazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm).

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value for each compound.

-

Diagram: Workflow for Anticancer Activity Screening

MTT assay workflow.

D. Antimicrobial Agents

Hydrazones are a well-known class of compounds with a broad spectrum of antimicrobial activity.[2][11][12][13][14] While specific studies on (2-Phenoxyphenyl)hydrazine derivatives are less common, the structural alerts suggest potential in this area.

1. Biological Evaluation: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism with a known antibiotic), negative controls (microorganism with vehicle), and sterility controls (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

III. Advanced Synthetic Applications: The Fischer Indole Synthesis

Beyond simple derivatization, (2-Phenoxyphenyl)hydrazine is a valuable starting material for constructing more complex heterocyclic scaffolds. The Fischer indole synthesis is a classic and powerful method for preparing indoles from phenylhydrazines and carbonyl compounds.[6][7][15]

1. General Protocol for Fischer Indole Synthesis:

-

Materials:

-

(2-Phenoxyphenyl)hydrazine

-

Aldehyde or Ketone (e.g., cyclohexanone, acetone)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like H₂SO₄ or HCl in a suitable solvent)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

-

-

Protocol:

-

In a round-bottom flask, dissolve (2-Phenoxyphenyl)hydrazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent.

-

Add the acid catalyst. The choice and amount of catalyst are crucial and often need to be optimized for specific substrates.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the resulting indole derivative by column chromatography or recrystallization.

-

Diagram: Fischer Indole Synthesis with (2-Phenoxyphenyl)hydrazine

Fischer indole synthesis pathway.

The resulting phenoxy-substituted indoles are themselves valuable scaffolds for further elaboration in medicinal chemistry, with indole-based compounds being prevalent in numerous therapeutic areas.

IV. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for (2-Phenoxyphenyl)hydrazine derivatives is still emerging, some general trends can be inferred from the literature on related compounds:

-

Anti-inflammatory Activity: For phenoxyphenyl acetic acid derivatives, halogen substitution on the phenoxy ring has been shown to enhance anti-inflammatory activity.[5] In N-acylhydrazones, the nature of the substituent on the aldehyde-derived part of the molecule significantly impacts activity. Electron-donating or electron-withdrawing groups at different positions can modulate potency and COX selectivity.

-

Anticonvulsant Activity: For hydrazone-based anticonvulsants, the presence of a hydrophobic aryl group is often crucial for activity. The nature and position of substituents on this aryl ring can fine-tune the anticonvulsant profile and reduce neurotoxicity.[16]

-

Anticancer Activity: In phenoxy-containing anticancer agents, the substitution pattern on both phenyl rings plays a critical role. Halogen and nitro groups have been shown to enhance cytotoxic activity in some series.[1] The lipophilicity of the molecule, influenced by these substituents, can affect cell permeability and target engagement.

V. Conclusion and Future Directions

(2-Phenoxyphenyl)hydrazine represents a highly versatile and privileged scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazine moiety allow for the rapid generation of diverse compound libraries. The demonstrated and potential applications in anti-inflammatory, anticonvulsant, anticancer, and antimicrobial drug discovery make it an attractive starting point for novel therapeutic development.

Future research should focus on a more systematic exploration of the structure-activity relationships of (2-Phenoxyphenyl)hydrazine derivatives. The synthesis and evaluation of a broad range of analogs, coupled with computational modeling and target identification studies, will be crucial in unlocking the full therapeutic potential of this promising scaffold. The application of this building block in the synthesis of more complex heterocyclic systems, such as indoles, further expands its utility in the quest for new and effective medicines.

References

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Dove Medical Press. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

-

Biological Activities of Hydrazone Derivatives. PMC - NIH. [Link]

-

Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. Journal of Pharmaceutical Research. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

-

Acylhydrazones and Their Biological Activity: A Review. PMC. [Link]

-

Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES. Universiti Tunku Abdul Rahman. [Link]

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC. [Link]

-

phenylhydrazine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection. RSC Medicinal Chemistry. [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking of New N-Acylated Derivatives of 5-(3-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. Chemistry Stack Exchange. [Link]

-

Synthesis and pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH. [Link]

- CN103553963A - Synthetic method of phenylhydrazine hydrochloride.

-

Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science. [Link]

-

Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology. [Link]

-

Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. MDPI. [Link]

-

A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Scribd. [Link]

-

Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers. [Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. ResearchGate. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saspublishers.com [saspublishers.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. vicas.org [vicas.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid [mdpi.com]

- 14. eprints.utar.edu.my [eprints.utar.edu.my]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

CAS number and molecular structure of (2-Phenoxyphenyl)hydrazine

Comprehensive Technical Guide on (2-Phenoxyphenyl)hydrazine: Structural Properties, Synthetic Workflows, and Advanced Applications

Executive Summary

(2-Phenoxyphenyl)hydrazine is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocyclic scaffolds. Characterized by an electron-rich hydrazine moiety coupled with an sterically demanding ortho-phenoxy substituted benzene ring, this compound serves as a critical precursor in Fischer indolization and downstream Vilsmeier-Haack formylation cascades. This whitepaper systematically dissects its physicochemical properties, mechanistic pathways, and field-proven applications ranging from opioid receptor antagonists to organic dye-sensitized solar cells (DSSCs).

Molecular Architecture and Physicochemical Profiling

Understanding the structural parameters of (2-Phenoxyphenyl)hydrazine is critical for predicting its reactivity and solubility in organic synthesis. The presence of the bulky ortho-phenoxy group introduces significant steric hindrance, which dictates the regioselectivity during cyclization reactions, while the ether oxygen acts as a weak electron-donating group via resonance, subtly modulating the nucleophilicity of the adjacent hydrazine group.

Table 1: Quantitative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 60283-38-7[1] | 109221-96-7 |

| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₃ClN₂O |

| Molar Mass | 200.24 g/mol [1] | 236.70 g/mol |

| SMILES Code | NNC1=CC=CC=C1OC2=CC=CC=C2[1] | NNC1=CC=CC=C1OC2=CC=CC=C2.[H]Cl |

| H-Bond Donors | 2.0[2] | 3.0 |

| H-Bond Acceptors | 2.0[2] | 2.0 |

| Topological Polar Surface Area (TPSA) | 47.11 Ų[2] | ~47.11 Ų |

| Rotatable Bonds | 2[2] | 2 |

| Fraction Csp3 | 0.14[2] | 0.14 |

Note: The hydrochloride salt (CAS: 109221-96-7) is predominantly favored in benchtop synthesis due to its enhanced oxidative stability and superior solubility in polar protic solvents used during acid-catalyzed condensations[3].

Mechanistic Pathways & Synthetic Utility

As a Senior Application Scientist, I emphasize that successful synthetic deployment of (2-Phenoxyphenyl)hydrazine requires a deep understanding of the causality behind the reaction conditions.

Fischer Indolization Cascade

The primary utility of (2-Phenoxyphenyl)hydrazine lies in its capacity to undergo Fischer indole synthesis. When condensed with a ketone substrate, it forms a phenylhydrazone intermediate. The critical step is the acid-catalyzed [3,3]-sigmatropic rearrangement. The ortho-phenoxy substitution is mechanistically significant: it blocks one of the ortho positions on the phenyl ring, forcing the sigmatropic rearrangement to occur exclusively at the unsubstituted para position relative to the phenoxy group, thereby ensuring high regioselectivity and preventing the formation of isomeric mixtures[4].

Fig 1. Fischer Indole Synthesis mechanism from (2-Phenoxyphenyl)hydrazine.

Vilsmeier-Haack Formylation of 3H-Indole Intermediates

Once converted into a 3H-indole derivative (e.g., via condensation with isopropyl methyl ketone), the resulting scaffold can be subjected to a Vilsmeier-Haack reaction. The Vilsmeier reagent (generated in situ from POCl₃ and DMF) attacks the electron-rich centers of the 3H-indole. This cascade furnishes aminomethylene malonaldehydes in excellent yields. These malonaldehydes are highly electrophilic and serve as branch points for synthesizing pyrazoles, enamines, and cyanopyridones[5][6].

Fig 2. Vilsmeier-Haack formylation cascade for DSSC sensitizer synthesis.

Advanced Applications in Drug Discovery and Materials Science

Opioid Receptor Antagonists (Naltrindole Analogues)

In medicinal chemistry, (2-Phenoxyphenyl)hydrazine hydrochloride is utilized to synthesize analogues of naltrindole, a highly selective δ-opioid receptor antagonist. By condensing naltrexone hydrochloride with (2-Phenoxyphenyl)hydrazine under acidic conditions, researchers successfully map the steric tolerance of the δ-opioid receptor's binding pocket. The bulky phenoxy group at the 7'-position of the indolic benzene ring significantly alters the ligand's binding affinity and functional antagonism at the receptor site[4].

GPR119 Modulators for Metabolic Diseases

(2-Phenoxyphenyl)hydrazine is also an essential building block in the development of GPR119 agonists. GPR119 is a G-protein coupled receptor expressed in the gastrointestinal tract and pancreatic islets. Activation of GPR119 stimulates glucose-dependent insulin and GLP-1 secretion. Patent literature demonstrates the use of (2-Phenoxyphenyl)hydrazine in synthesizing heterocyclic modulators (e.g., substituted pyrrole-carbohydrazides) aimed at treating Type 2 diabetes and related metabolic disorders[7].

Organic Dye-Sensitized Solar Cells (DSSCs)

In materials science, derivatives synthesized from (2-Phenoxyphenyl)hydrazine are employed as metal-free organic dye-sensitizers. The D-π-A (Donor-π-Acceptor) molecular architecture is crucial for DSSCs. The phenoxy-indole derivatives act as robust electron-donating (D) units. When coupled with cyanoacrylic acid acceptor groups via a π-conjugated spacer, these molecules exhibit strong intramolecular charge-transfer (ICT) transitions in the 400–550 nm visible absorption band, facilitating efficient photon harvesting and electron injection into TiO₂ conduction bands[6].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Fischer Indole Synthesis of Naltrindole Analogues[5]

Objective: Condensation of naltrexone with (2-Phenoxyphenyl)hydrazine hydrochloride. Causality Note: Glacial acetic acid is selected over methanolic HCl to prevent unwanted side reactions (such as ether cleavage) that can occur under harsh protic conditions.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of naltrexone hydrochloride and 1.2 mmol of (2-Phenoxyphenyl)hydrazine hydrochloride (CAS: 109221-96-7) in 15 mL of glacial acetic acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 85°C under a continuous nitrogen atmosphere for 4–6 hours.

-

Monitoring: Monitor the consumption of naltrexone via TLC (Eluent: CHCl₃/MeOH 9.5:0.5). The target indole will appear as a new, less polar spot (approximate R_f = 0.40).

-

Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure 7'-phenoxy naltrindole analogue.

-

Validation: Confirm product identity via ¹H NMR (look for the disappearance of the ketone α-protons and the appearance of the complex aromatic multiplet from the phenoxy ring).

Protocol 2: Synthesis of 3H-Indole and Vilsmeier-Haack Formylation[6][7]

Objective: Conversion of (2-Phenoxyphenyl)hydrazine to a 3H-indole, followed by formylation.

-

3H-Indole Formation: React (2-Phenoxyphenyl)hydrazine with isopropyl methyl ketone in acetic acid at reflux for 3 hours. Remove the solvent in vacuo and purify to isolate the 3,3-dimethyl-3H-indole derivative.

-

Vilsmeier Reagent Preparation: In a dry flask at 0°C, add 5.0 mmol of anhydrous N,N-dimethylformamide (DMF). Slowly add 5.5 mmol of phosphorus oxychloride (POCl₃) dropwise over 15 minutes. Stir for 30 minutes to form the chloroiminium complex.

-

Formylation: Dissolve 1.0 mmol of the synthesized 3H-indole in 2 mL of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm the reaction to 75°C and stir for 4 hours.

-

Quenching: Pour the mixture over crushed ice and adjust the pH to 8-9 using cold 2M NaOH. A precipitate will form.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the aminomethylene malonaldehyde.

-

Validation: Verify via IR spectroscopy (peaks at ~1675 cm⁻¹ and 1639 cm⁻¹ confirming the two carbonyl groups) and ¹H NMR (aldehyde protons appearing as singlets around δ 9.75–9.91 ppm).

References

-

hairuichem.com - (2-Phenoxyphenyl)hydrazine hydrochloride CAS: 109221-96-7. Retrieved from:[Link]

-

Journal of Medicinal Chemistry (ACS Publications) - Synthesis, Opioid Receptor Binding, and Bioassay of Naltrindole Analogues Substituted in the Indolic Benzene Moiety. Retrieved from: [Link]

-

Journal of Chemical Education (ACS Publications) - Synthesis and Characterization of a Metal-Free Organic Dye-Sensitizer for Solar Cell: An Advanced Organic Chemistry Research-Based Laboratory. Retrieved from:[Link]

-

ResearchGate - Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). Retrieved from: [Link]

- Google Patents - WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease.

Sources

- 1. CAS:60283-38-7, (2-Phenoxyphenyl)hydrazine-毕得医药 [bidepharm.com]

- 2. CAS:57396-67-5, (2-甲氧基苯基)肼x盐酸盐-毕得医药 [bidepharm.com]

- 3. 109221-96-7|(2-Phenoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]

The Fischer Indole Synthesis: A Technical Guide to Utilizing (2-Phenoxyphenyl)hydrazine for the Synthesis of Novel Carbazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of (2-phenoxyphenyl)hydrazine in the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. This guide is designed to equip researchers with the theoretical understanding and practical knowledge required to successfully synthesize phenoxy-substituted indole and carbazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most versatile and widely employed methods for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction, involving the cyclization of an arylhydrazone formed from an arylhydrazine and a carbonyl compound, has been instrumental in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with diverse therapeutic applications.[5][6]

The strategic use of substituted phenylhydrazines, such as (2-phenoxyphenyl)hydrazine, allows for the introduction of specific functionalities onto the indole ring system, thereby enabling the generation of novel compounds with tailored pharmacological profiles. The resulting phenoxy-substituted indoles and their derivatives, particularly carbazoles, have garnered considerable attention for their potential as antimicrobial, anticancer, and neuroprotective agents.[7][8][9]

The Reaction Mechanism: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a well-established, acid-catalyzed mechanism.[1][10] Understanding this pathway is crucial for optimizing reaction conditions and predicting potential outcomes.

The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of (2-phenoxyphenyl)hydrazine with an aldehyde or ketone (e.g., cyclohexanone) in the presence of an acid catalyst to form the corresponding (2-phenoxyphenyl)hydrazone.[3]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.

-

[7][7]-Sigmatropic Rearrangement: This is often the rate-determining step, where the protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[11]

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes to a more stable amino-imine, which then undergoes intramolecular cyclization to form a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule under acidic conditions to yield the aromatic indole product.

The 2-phenoxy substituent on the phenylhydrazine ring is an electron-donating group, which is expected to facilitate the[7][7]-sigmatropic rearrangement and subsequent cyclization steps, potentially leading to higher yields and milder reaction conditions compared to unsubstituted phenylhydrazine.

Diagrammatic Representation of the Fischer Indole Synthesis

Caption: The reaction pathway of the Fischer indole synthesis.

Application: Synthesis of 8-Phenoxy-1,2,3,4-tetrahydrocarbazole

A significant application of (2-phenoxyphenyl)hydrazine in the Fischer indole synthesis is the preparation of 8-phenoxy-1,2,3,4-tetrahydrocarbazole by reacting it with cyclohexanone. This resulting carbazole derivative is a valuable scaffold for further chemical modifications to develop novel therapeutic agents.

Biological Significance of the Carbazole Scaffold

Carbazole derivatives have demonstrated a wide range of pharmacological activities, making them highly attractive to drug development professionals:

-

Antimicrobial Activity: Many carbazole derivatives exhibit potent activity against a spectrum of bacteria and fungi, including drug-resistant strains.[9]

-

Antitumor Activity: The planar carbazole ring system can intercalate with DNA, and various derivatives have shown significant cytotoxicity against numerous cancer cell lines.[8] Some have been investigated as inhibitors of key enzymes involved in cancer progression.

-

Neuroprotective Effects: Certain carbazole derivatives have shown promise in the treatment of neurodegenerative diseases by exhibiting antioxidant and anti-inflammatory properties.[7][9]

Experimental Protocol: Synthesis of 8-Phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol provides a general and robust procedure for the synthesis of 8-phenoxy-1,2,3,4-tetrahydrocarbazole. It is important to note that optimization of reaction parameters may be necessary to achieve the highest yields and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2-Phenoxyphenyl)hydrazine hydrochloride | Reagent | Commercially Available | |

| Cyclohexanone | Reagent | Commercially Available | |

| Glacial Acetic Acid | ACS Grade | Commercially Available | |

| Ethanol (95%) | Reagent | Commercially Available | |

| Sodium Bicarbonate | Saturated Aqueous Solution | For neutralization | |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |

| Anhydrous Sodium Sulfate | Reagent | Commercially Available | For drying |

| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography |

| Hexane | ACS Grade | Commercially Available | For chromatography |

| Dichloromethane | ACS Grade | Commercially Available | For chromatography |

Safety Precautions

-

(2-Phenoxyphenyl)hydrazine and its salts are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Work away from open flames and sources of ignition.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (2-phenoxyphenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Stir until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or hexane and dichloromethane as the eluent to afford the pure 8-phenoxy-1,2,3,4-tetrahydrocarbazole.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline product.

Workflow Diagram for the Synthesis of 8-Phenoxy-1,2,3,4-tetrahydrocarbazole

Caption: A typical workflow for the synthesis of 8-phenoxy-1,2,3,4-tetrahydrocarbazole.

Conclusion

The Fischer indole synthesis utilizing (2-phenoxyphenyl)hydrazine provides an efficient route to valuable phenoxy-substituted carbazole derivatives. These compounds serve as promising scaffolds for the development of new therapeutic agents with potential applications in treating infectious diseases, cancer, and neurodegenerative disorders. The protocol outlined in this guide, coupled with a thorough understanding of the reaction mechanism and safety considerations, will enable researchers to effectively synthesize and explore the pharmacological potential of this important class of molecules.

References

-

Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). PMC. [Link]

-

Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of m. (2022). Journal of Advanced Veterinary and Animal Research. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). ResearchGate. [Link]

-

Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. (2025). PMC. [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). Semantic Scholar. [Link]

-

Indoles. (n.d.). University of California, Irvine. [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. (n.d.). Der Pharma Chemica. [Link]

-

Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022). Bentham Science. [Link]

-

The Fischer Indole Synthesis. (1949). SciSpace. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC. [Link]

-

1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (2024). MDPI. [Link]

-

Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). (2014). PMC. [Link]

-

Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (1966). Oklahoma State University. [Link]

-

Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (2020). ResearchGate. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. (n.d.). Der Pharma Chemica. [Link]

-

A review on the biological potentials of carbazole and its derived products. (2022). Journal of Applied Pharmaceutical Science. [Link]

-

Carbazoles: Role and Functions in Fighting Diabetes. (2022). MDPI. [Link]

-

An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. wjarr.com [wjarr.com]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. eurekaselect.com [eurekaselect.com]

- 11. ijpsjournal.com [ijpsjournal.com]

Application Note: (2-Phenoxyphenyl)hydrazine in the Synthesis of Bioactive Heterocycles

Introduction

(2-Phenoxyphenyl)hydrazine and its hydrochloride salt (CAS: 109221-96-7) serve as critical bifunctional building blocks in modern heterocyclic chemistry. By leveraging the nucleophilic hydrazine moiety, chemists can construct complex indole and pyrazole scaffolds via condensation and cyclization reactions. The presence of the bulky, lipophilic phenoxy ether group imparts unique physicochemical properties to the resulting molecules, significantly influencing their interaction with biological targets such as G-protein coupled receptors (GPCRs)[1]. This guide details two field-proven synthetic applications of this versatile reagent.

Application I: Synthesis of δ-Opioid Receptor Antagonists (Naltrindole Analogues)

Mechanistic Insights & Causality

The Fischer indolization of morphinan-6-ones (like naltrexone) with arylhydrazines is the premier method for synthesizing indolomorphinans[1]. When naltrexone hydrochloride is condensed with 2-phenoxyphenylhydrazine hydrochloride, the reaction yields 7'-phenoxy naltrindole. The choice of acid catalysis is critical: while methanolic hydrogen chloride is standard, it can cause unwanted side reactions (such as O-debenzylation) in sensitive derivatives[1]. For 2-phenoxyphenylhydrazine, standard methanolic HCl or methanesulfonic acid provides robust conversion.

The resulting 7'-phenoxy substitution is highly strategic. It exploits the hydrophobic sub-pocket of the δ-opioid receptor, effectively doubling the antagonist potency compared to the parent naltrindole molecule[1].

Protocol: Fischer Indolization of Naltrexone

1. Hydrazone Formation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve naltrexone hydrochloride (1.0 equiv) and 2-phenoxyphenylhydrazine hydrochloride (1.2 equiv) in absolute methanol. Absolute methanol is chosen to prevent hydrolysis of the intermediate iminium ion. 2. Acid Catalysis: Add a catalytic amount of methanolic HCl. This provides the strong, non-nucleophilic proton source necessary to drive the [3,3]-sigmatropic rearrangement without participating in side reactions[1]. 3. Reflux & Rearrangement: Heat the reaction mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (CHCl₃:MeOH 9.5:0.5). 4. Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid, then extract with dichloromethane (3 × 20 mL). 5. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the 7'-phenoxy naltrindole analogue.

Quantitative Data: Binding Affinities

The introduction of the phenoxy group via (2-phenoxyphenyl)hydrazine significantly alters receptor affinity, as summarized below.

| Compound | Substitution | δ-Receptor Kₑ (nM) | μ-Receptor Kₑ (nM) | Selectivity Ratio (μ/δ) |

| Naltrindole (NTI) | None | 0.50 | 75 | 150 |

| Analogue 14 | 7'-Phenoxy | 0.25 | >100 | >400 |

| Analogue 7 | 5'-Phenoxy | 4.2 | >100 | >23 |

(Data derived from opioid receptor binding assays in brain membranes[1])

Synthetic pathway of 7'-phenoxy naltrindole via Fischer indolization.

Application II: Synthesis of Phenoxy-Substituted Pyrazoles via Vilsmeier-Haack Intermediates

Mechanistic Insights & Causality

(2-Phenoxyphenyl)hydrazine derivatives, such as 2-(5-chloro-2-phenoxyphenyl)hydrazine, are excellent precursors for multi-heterocyclic systems[2]. The initial step is a Fischer indolization with an asymmetric ketone (isopropyl methyl ketone) in glacial acetic acid. Acetic acid acts as both a solvent and a mild acid catalyst, perfectly tuned to regioselectively form a 3H-indole (indolenine) featuring an activated 2-methyl group without over-catalyzing decomposition[2].

Applying the Vilsmeier-Haack reagent (POCl₃ in DMF) to this indolenine does not simply formylate the ring; it selectively attacks the activated 2-methyl group, generating an aminomethylene malonaldehyde intermediate[2]. This intermediate is a highly electrophilic 1,3-dielectrophile. Subsequent condensation with arylhydrazines results in a rapid cyclization, yielding complex pyrazole-indole hybrids. This self-validating cascade ensures high atom economy and strict regiocontrol[2].

Protocol: Vilsmeier-Haack Formylation and Pyrazole Cyclization

1. Indolenine Formation: React 2-(5-chloro-2-phenoxyphenyl)hydrazine with isopropyl methyl ketone in glacial acetic acid at reflux for 3 hours. Neutralize with aqueous NaOH and extract to isolate the 3H-indole intermediate[2]. 2. Vilsmeier Complex Generation: Cool DMF (5.0 equiv) to 0°C and dropwise add POCl₃ (3.0 equiv). Cooling is mandatory because the reaction between POCl₃ and DMF is highly exothermic; controlling the temperature prevents degradation of the reactive chloromethyleneiminium salt. Stir for 30 minutes[2]. 3. Formylation: Add the 3H-indole (1.0 equiv) dissolved in DMF to the Vilsmeier complex. Heat the reaction to 70°C for 4 hours to drive the formylation of the 2-methyl group[2]. 4. Hydrolysis: Pour the mixture over crushed ice and basify with 20% NaOH to hydrolyze the iminium intermediate and precipitate the aminomethylene malonaldehyde. Filter and dry[2]. 5. Pyrazole Cyclization: Suspend the malonaldehyde (1.0 equiv) and an arylhydrazine hydrochloride (1.0 equiv) in absolute ethanol. Reflux for 2–5 hours[2]. 6. Isolation: Cool the mixture to induce crystallization. Filter the precipitate and recrystallize from ethanol to obtain the pure phenoxy-substituted pyrazole derivative[2].

Quantitative Data: Pyrazole Yields

The Vilsmeier-Haack mediated cyclization produces high yields of pyrazole derivatives, demonstrating the robustness of the malonaldehyde intermediate.

| Arylhydrazine Reagent | Pyrazole Product | Yield (%) | Melting Point (°C) |

| 3,5-Dichlorophenylhydrazine | Compound 10b | 71 | 165–168 |

| 3-Chlorophenylhydrazine | Compound 10c | 74 | 180–182 |

| 2-Chlorophenylhydrazine | Compound 10d | 68 | 211–213 |

(Data derived from the synthesis of 2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles[2])

Workflow for synthesizing phenoxy-substituted pyrazoles via Vilsmeier-Haack formylation.

Conclusion

The strategic incorporation of the (2-phenoxyphenyl)hydrazine motif enables the construction of highly specialized heterocyclic libraries. Whether utilized in direct Fischer indolization to produce potent GPCR modulators or as a foundational scaffold for Vilsmeier-Haack mediated pyrazole synthesis, this reagent demonstrates exceptional versatility, predictable reactivity, and synthetic reliability for drug development professionals.

References

-